molecular formula C12H21NO2 B12291601 tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate

tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate

Cat. No.: B12291601
M. Wt: 211.30 g/mol
InChI Key: JCQBWMAWTUBARI-SNVBAGLBSA-N
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Description

tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common reagents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is often used for hydrogenation.

    Substitution: Acidic conditions, such as hydrochloric acid in water, are used for hydrolysis.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Ethyl-substituted piperidine derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring, a tert-butyl ester, and an ethenyl group

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl (3S)-3-ethenylpiperidine-1-carboxylate

InChI

InChI=1S/C12H21NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m1/s1

InChI Key

JCQBWMAWTUBARI-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C=C

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C=C

Origin of Product

United States

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